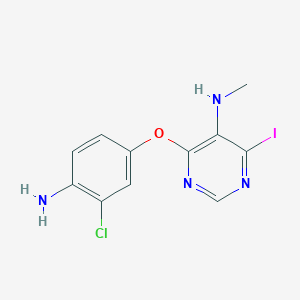
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- is a complex organic compound with a unique structure that combines a pyrimidinone core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidinone core, introduction of the ethyl and naphthalenylmethyl groups, and the attachment of the 2,2-dimethoxyethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents. Examples include:
- 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-methyl-6-(1-naphthalenylmethyl)-
- 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(2-naphthalenylmethyl)-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((2,2-dimethoxyethyl)thio)-5-ethyl-6-(1-naphthalenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.
Propiedades
Número CAS |
199852-06-7 |
|---|---|
Fórmula molecular |
C21H24N2O3S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-(2,2-dimethoxyethylsulfanyl)-5-ethyl-4-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H24N2O3S/c1-4-16-18(12-15-10-7-9-14-8-5-6-11-17(14)15)22-21(23-20(16)24)27-13-19(25-2)26-3/h5-11,19H,4,12-13H2,1-3H3,(H,22,23,24) |
Clave InChI |
CPAAYBIUIDBXMP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)SCC(OC)OC)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


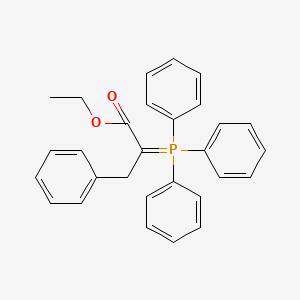

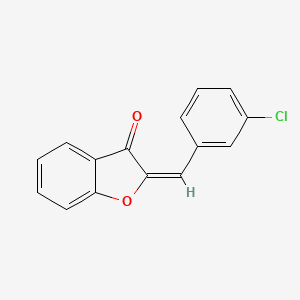
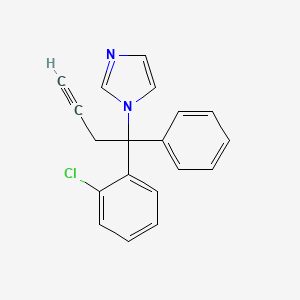
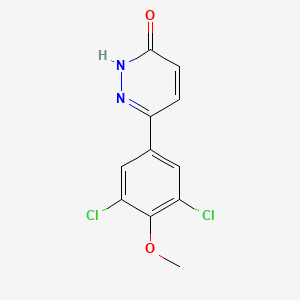




![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
